2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE
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Overview
Description
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and minimizing hazardous reagents, are often applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) in the presence of a palladium catalyst for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Known for its vascular endothelial growth factor receptor inhibition.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives: Investigated for their antitubercular activity.
Uniqueness
2-METHYL-4-(4-NITRO-PHENYL)-THIAZOLE-5-CARBOXYLIC ACID (4-CHLORO-PHENYL)-AMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, combined with chlorophenyl and nitrophenyl groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H12ClN3O3S |
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Molecular Weight |
373.8g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-19-15(11-2-8-14(9-3-11)21(23)24)16(25-10)17(22)20-13-6-4-12(18)5-7-13/h2-9H,1H3,(H,20,22) |
InChI Key |
ZEZAEKUFXHQFEM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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